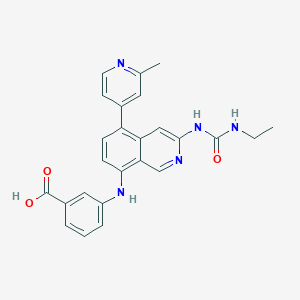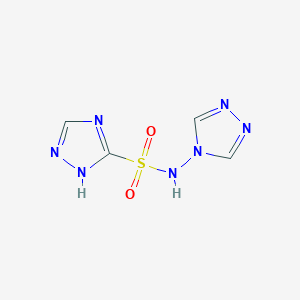
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains two 1,2,4-triazole rings and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole rings imparts unique chemical properties, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-amino-1,2,4-triazole with sulfonyl chloride derivatives under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks with unique luminescent and catalytic properties.
作用機序
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological processes in microorganisms or cancer cells, leading to their death or inhibition of growth .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the sulfonamide group.
4-Amino-1,2,4-triazole: A precursor in the synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide with applications in agriculture as a herbicide.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with various biological activities.
Uniqueness
This compound is unique due to the presence of both triazole rings and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C4H5N7O2S |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
N-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C4H5N7O2S/c12-14(13,4-5-1-6-9-4)10-11-2-7-8-3-11/h1-3,10H,(H,5,6,9) |
InChIキー |
CDXCJNASNGXIJJ-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)S(=O)(=O)NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


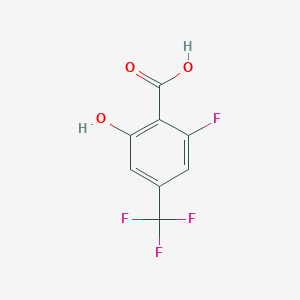

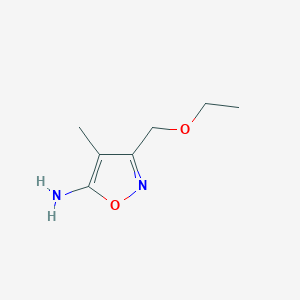
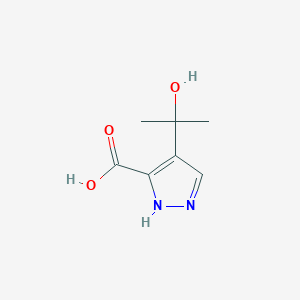
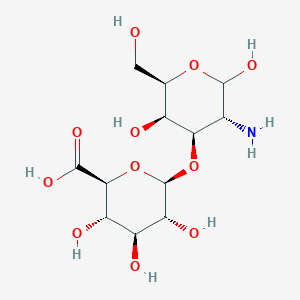
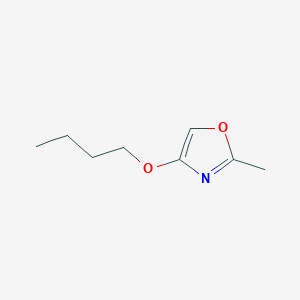
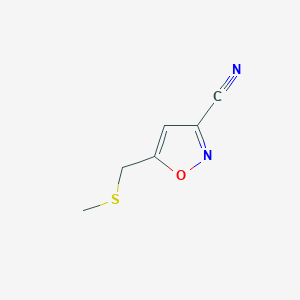
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
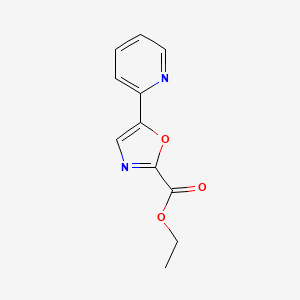

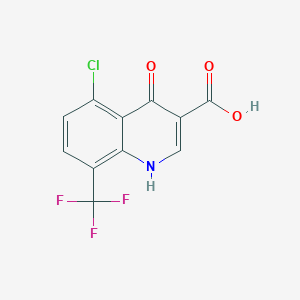
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
